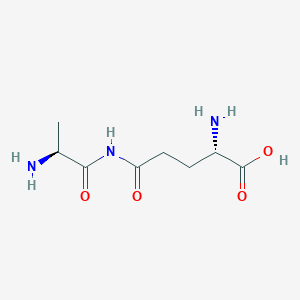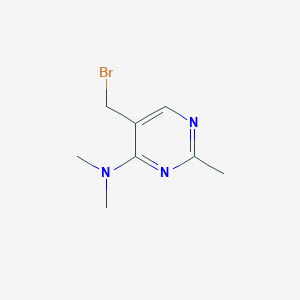
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure substituted with a bromomethyl group at the 5-position and trimethyl groups at the N,N, and 2-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method is the reaction of N,N,2-trimethylpyrimidin-4-amine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive bromomethyl group
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine: Lacks the trimethyl groups and has different reactivity and applications.
5-(Chloromethyl)-N,N,2-trimethylpyrimidin-4-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
N,N,2-Trimethylpyrimidin-4-amine: Lacks the bromomethyl group, resulting in different chemical properties and applications.
Uniqueness
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and trimethyl groups, which confer distinct reactivity and potential applications. The bromomethyl group provides a site for further functionalization, while the trimethyl groups enhance the compound’s stability and lipophilicity.
Propiedades
Fórmula molecular |
C8H12BrN3 |
|---|---|
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12BrN3/c1-6-10-5-7(4-9)8(11-6)12(2)3/h5H,4H2,1-3H3 |
Clave InChI |
LAWUEYWXFNBEPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)

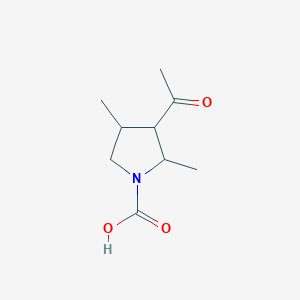
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
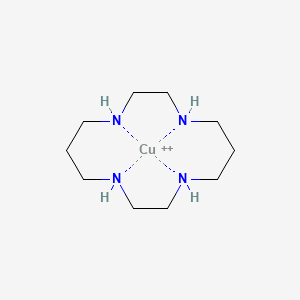
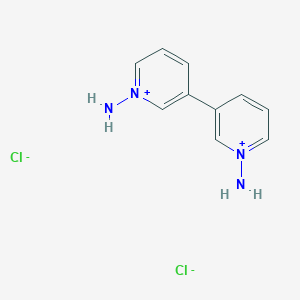

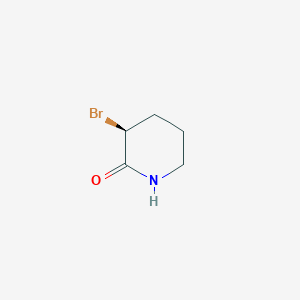
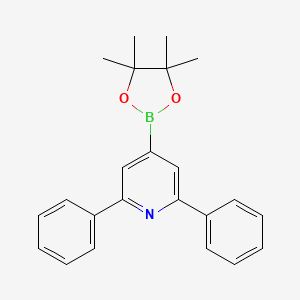
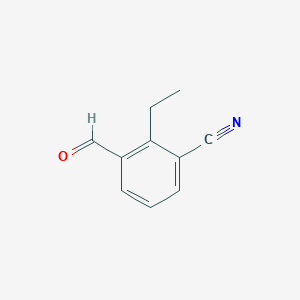

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
